N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a complex organic compound characterized by its unique molecular structure and potential applications in scientific research. The compound's molecular formula is and it has a molecular weight of approximately 345.4 g/mol. It is classified as an amide due to the presence of the amide functional group, and it also contains a cyano group and a sulfonyl group, which contribute to its chemical properties and reactivity.
The compound falls under the category of organic compounds, specifically within the subcategories of thiophenes and amides. It is notable for its potential biological activity, which may include interactions with specific biochemical pathways.
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves several steps:
The molecular structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide |
| InChI | InChI=1S/C16H19N3O3S/c1-10(2)24-16(13(10)9-17)20(23)15(22)14(19)5-4-7-21-8-6-18-12(21)3/h6,8H,4-5,7H2,1-3H3,(H,19,22)(H,20,23) |
| Canonical SMILES | CC1=C(SC(=C1C#N)NC(=O)C(=O)NCCCN2C=CN=C2C)C |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions:
The reaction conditions for these transformations vary significantly based on the reagents used and desired products.
The mechanism of action for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is primarily linked to its interaction with biological targets:
Studies suggest that compounds with similar structures exhibit varying degrees of biological activity depending on their functional groups and stereochemistry.
The physical properties of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide include:
Chemical properties include:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several applications in scientific research:
This compound's unique properties make it a subject of interest in both academic and industrial research settings.
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: